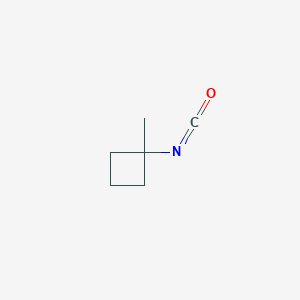

1-Isocyanato-1-methylcyclobutane

Description

Significance of Isocyanate Functional Groups in Modern Organic Chemistry

The isocyanate group (–N=C=O) is a cornerstone of modern organic chemistry, primarily due to its high reactivity and versatility in forming a wide range of chemical linkages. Isocyanates are electrophilic compounds that readily react with nucleophiles such as alcohols, amines, and water. This reactivity is fundamental to the production of polyurethanes, a ubiquitous class of polymers with diverse applications in foams, coatings, adhesives, and elastomers.

The reaction of an isocyanate with an alcohol yields a urethane (B1682113) linkage, while the reaction with an amine produces a urea (B33335) linkage. These reactions are highly efficient and are central to the synthesis of numerous commercially important materials. Beyond polymer chemistry, isocyanates are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their ability to participate in various cycloaddition and insertion reactions further expands their synthetic utility.

The industrial production of isocyanates has traditionally relied on the use of phosgene (B1210022), a highly toxic chemical. This has spurred research into safer, phosgene-free synthetic routes, including the thermal decomposition of carbamates and the Curtius, Hofmann, and Lossen rearrangements. rsc.org

Importance of Strained Cyclobutane (B1203170) Ring Systems in Chemical Synthesis and Materials Science

Cyclobutane, a four-membered cycloalkane, is characterized by significant ring strain due to the deviation of its bond angles from the ideal sp³ hybridization. This inherent strain makes cyclobutane rings susceptible to ring-opening reactions, which can be harnessed to synthesize a variety of linear and cyclic compounds. The unique conformational properties of the cyclobutane ring also make it a valuable scaffold in medicinal chemistry, where it can be used to create conformationally restricted analogues of biologically active molecules. digitellinc.com

In materials science, the incorporation of strained cyclobutane rings into polymer backbones can impart unique mechanical and thermal properties. The controlled release of ring strain can be used as a stimulus to trigger changes in material properties, such as self-healing or degradability. Furthermore, the rigid and well-defined geometry of the cyclobutane ring can be exploited to create materials with specific optical or electronic properties. The synthesis of functionalized cyclobutanes remains an active area of research, with methods such as [2+2] cycloadditions being key strategies for their construction.

Unique Structural Features and Synthetic Challenges Posed by 1-Isocyanato-1-methylcyclobutane (B6202028)

This compound possesses a unique combination of structural features that influence its reactivity and synthetic accessibility. The isocyanate group is attached to a tertiary carbon atom within the strained cyclobutane ring. This tertiary substitution pattern presents steric hindrance around the reactive isocyanate group, which can modulate its reactivity towards nucleophiles compared to primary or secondary isocyanates.

The primary synthetic challenge lies in the introduction of the isocyanate group onto the sterically congested tertiary carbon of the methylcyclobutane (B3344168) ring. Traditional methods for isocyanate synthesis, such as the reaction of the corresponding amine with phosgene or its equivalents, may be inefficient due to steric hindrance. Alternative methods, such as the Curtius rearrangement of a corresponding acyl azide (B81097), might offer a more viable route. However, the synthesis of the requisite 1-methylcyclobutanecarboxylic acid and its conversion to the acyl azide also present their own synthetic hurdles. The inherent strain of the cyclobutane ring can also complicate synthetic transformations, potentially leading to undesired side reactions such as ring-opening.

| Property | Value |

| Molecular Formula | C6H9NO |

| Molecular Weight | 111.14 g/mol |

| IUPAC Name | This compound |

Note: Experimental data for this specific compound is limited. The table is based on its chemical structure.

Overview of Current Research Trajectories and Future Directions for Cyclobutyl Isocyanates

While specific research on this compound is not widely documented, the broader field of cyclobutyl isocyanates and strained-ring isocyanates presents several promising research directions. A key area of interest is the development of novel monomers for advanced polymers. The incorporation of the rigid and strained cyclobutane moiety into polyurethane or polyurea backbones could lead to materials with enhanced thermal stability, mechanical strength, and unique degradation profiles.

Future research is also likely to focus on the development of more efficient and sustainable synthetic methods for producing cyclobutyl isocyanates. This includes the exploration of phosgene-free routes and catalytic methods that can overcome the challenges associated with steric hindrance and ring strain. rsc.orgrsc.org The investigation of the reactivity of these strained isocyanates in various chemical transformations could also uncover new synthetic methodologies.

Furthermore, the potential for these compounds in medicinal chemistry as building blocks for novel therapeutics is an area ripe for exploration. The conformationally constrained nature of the cyclobutane ring, combined with the reactive handle of the isocyanate group, could be utilized to design potent and selective enzyme inhibitors or receptor ligands. As the demand for advanced materials and complex organic molecules continues to grow, the study of unique compounds like this compound and its derivatives is expected to gain more attention.

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO |

|---|---|

Molecular Weight |

111.14 g/mol |

IUPAC Name |

1-isocyanato-1-methylcyclobutane |

InChI |

InChI=1S/C6H9NO/c1-6(7-5-8)3-2-4-6/h2-4H2,1H3 |

InChI Key |

CNPMRIKXOJEXMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 Isocyanato 1 Methylcyclobutane

Strategies for the Construction of the 1-Methylcyclobutane Core

The formation of the sterically strained four-membered cyclobutane (B1203170) ring, particularly with a quaternary center, requires specialized synthetic methods. Key strategies include building the ring from acyclic precursors via cycloaddition or rearranging a larger ring system through contraction.

Cycloaddition reactions, particularly [2+2] cycloadditions, represent a powerful and direct method for constructing cyclobutane rings from two unsaturated components. researchgate.net These reactions can be initiated photochemically or catalyzed by Lewis acids.

Visible-light photocatalysis using catalysts like Ru(bipy)₃Cl₂ can facilitate [2+2] enone cycloadditions, which offer excellent diastereoselectivity. organic-chemistry.org A general approach could involve the cycloaddition of a suitable ketene (B1206846) or allene (B1206475) with an alkene to generate the cyclobutane framework. For instance, the [2+2] cycloaddition of allenoates with terminal alkenes provides a rapid route to 1,3-substituted cyclobutanes under robust conditions. nih.gov To achieve the specific 1-methyl substitution pattern required for the target compound's precursor, one of the reacting partners would need to contain the methyl group or a functional group that can be converted to it.

Below is a table summarizing potential cycloaddition strategies.

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Photochemical [2+2] | Enone + Alkene | Visible Light (e.g., 459 nm), Chiral Phosphoric Acid | Substituted Cyclobutane | organic-chemistry.org |

| Lewis Acid Promoted [2+2] | Allenoate + Alkene | Lewis Acid (e.g., SnCl₄) | 1,3-Substituted Cyclobutane | nih.govresearchgate.net |

| Intramolecular [2+2] | Styrene Derivatives | Triplet Energy Transfer | Bicyclo[2.1.1]hexanes | organic-chemistry.org |

An alternative to building the ring up is to form it via the contraction of a larger, more readily accessible ring system, such as a cyclopentane (B165970) or pyrrolidine. ntu.ac.uk This strategy can be highly effective for creating strained carbocycles and can proceed with a high degree of stereochemical control. nih.gov

One notable method is the contractive synthesis of multisubstituted cyclobutanes from pyrrolidines using iodonitrene chemistry, which proceeds through a radical pathway and nitrogen extrusion. nih.gov Another general approach involves acid-induced rearrangements, such as a semi-pinacol rearrangement, where a carbocation intermediate triggers a 1,2-alkyl shift, resulting in the reduction of the ring size. ntu.ac.ukchemistrysteps.com For example, a suitably substituted cyclopentyl precursor could undergo rearrangement to form the desired 1-methylcyclobutane skeleton. The mechanism often involves protonation of a leaving group, formation of a carbocation, and a subsequent bond migration that contracts the ring. stackexchange.comyoutube.com

Achieving a specific stereochemistry is often crucial in chemical synthesis. youtube.com For cyclobutane systems, stereoselectivity can be introduced during the ring-forming step. The Norrish-Yang photocyclisation of enantiomerically pure α-heteroatom-substituted β-methyl butyrophenones, for example, can yield cyclobutanols with excellent diastereoselectivity. eurekaselect.com

Furthermore, methods have been developed for the stereoselective synthesis of key intermediates, such as orthogonally protected 1-methylcyclobutane-1,3-diamines, which are obtained as single diastereomers. digitellinc.com Such precursors are ideal for the subsequent functionalization to the target isocyanate, as the relative configuration of the substituents is already fixed. Stereoselective synthesis can also be achieved by functionalizing existing steroid frameworks, demonstrating the precise control possible in complex systems. nih.gov

Isocyanate Functionalization Techniques Applied to 1-Methylcyclobutanamine Derivatives

Once a suitable precursor, such as 1-methylcyclobutanamine or 1-methylcyclobutanecarboxylic acid, has been synthesized, the final step is the introduction of the isocyanate group.

The most direct and widely used industrial method for synthesizing isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). sabtechmachine.comresearchgate.netwikipedia.org This reaction involves the carbonylation of the amine, where 1-methylcyclobutanamine would react with phosgene to yield 1-isocyanato-1-methylcyclobutane (B6202028) and two equivalents of hydrogen chloride. wikipedia.org

Due to the extreme toxicity of gaseous phosgene, a safer and more convenient laboratory alternative is triphosgene (B27547), a stable crystalline solid. nih.govwikipedia.org Triphosgene, or bis(trichloromethyl) carbonate, decomposes in situ to provide three equivalents of phosgene. wikipedia.org The reaction of an amine with triphosgene is efficient, often proceeds under mild conditions, and can be performed with or without a base to scavenge the HCl produced. tandfonline.comorgsyn.org Yields for isocyanate synthesis using triphosgene are typically in the range of 50-90%. tandfonline.com

A comparison of the two phosgenation reagents is presented below.

| Feature | Phosgene | Triphosgene | References |

| State | Toxic Gas | Crystalline Solid | wikipedia.org |

| Handling | Requires specialized equipment and extreme caution | Easier and safer to handle on a lab scale | nih.gov |

| Stoichiometry | R-NH₂ + COCl₂ → R-NCO + 2 HCl | 3 R-NH₂ + (Cl₃CO)₂CO → 3 R-NCO + 6 HCl | wikipedia.orgtandfonline.com |

| Typical Use | Large-scale industrial production | Laboratory and small-scale synthesis | sabtechmachine.comacs.org |

| Conditions | Often a two-step "cold-hot" process in inert solvents | Typically in solvents like benzene (B151609) or methylene (B1212753) chloride, can be base-promoted | sabtechmachine.comtandfonline.com |

The Curtius rearrangement is a classic and versatile method for converting a carboxylic acid into an isocyanate with one fewer carbon atom than the starting material; however, in the context of forming this compound from 1-methylcyclobutanecarboxylic acid, the carbon count of the ring system is preserved. nih.govwikipedia.org The reaction proceeds through an acyl azide (B81097) intermediate and is known for its tolerance of a wide variety of functional groups and complete retention of stereochemistry at the migrating group. wikipedia.orgnih.gov

The process begins with the conversion of 1-methylcyclobutanecarboxylic acid into an activated form, typically an acyl chloride or by using a reagent like diphenylphosphoryl azide (DPPA). nih.govorganic-chemistry.org This intermediate is then reacted with an azide source, such as sodium azide, to form 1-methylcyclobutanecarbonyl azide. illinoisstate.edu Upon gentle heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas (N₂) to form the target isocyanate, this compound. nih.govwikipedia.org

The key steps of the Curtius rearrangement are outlined in the table below.

| Step | Description | Key Reagents | Intermediate/Product | Reference |

| 1. Acid Activation | The starting carboxylic acid is converted to a more reactive derivative. | Oxalyl chloride, Thionyl chloride, or DPPA | Acyl chloride or Mixed anhydride | nih.govorganic-chemistry.org |

| 2. Azide Formation | The activated acid derivative reacts with an azide salt. | Sodium azide (NaN₃), Trimethylsilyl azide (TMSN₃) | Acyl azide | illinoisstate.edu |

| 3. Rearrangement | Thermal decomposition of the acyl azide leads to the isocyanate. | Heat (Δ) | Isocyanate + N₂ | nih.govwikipedia.org |

Non-Phosgene Routes for Isocyanate Formation

Several classical rearrangement reactions provide viable pathways to isocyanates without the use of phosgene. These reactions typically start from a carboxylic acid or its derivatives and proceed through a key isocyanate intermediate. nih.govmasterorganicchemistry.com

The Curtius Rearrangement is a versatile method that involves the thermal or photochemical decomposition of an acyl azide to form an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov The acyl azide precursor can be synthesized from the corresponding carboxylic acid. nih.gov A key advantage of the Curtius rearrangement is that it often proceeds with complete retention of the migrating group's stereochemistry. nih.gov The reaction can be carried out under mild conditions, sometimes even at room temperature, which minimizes the risk of side reactions. nih.gov

The Hofmann Rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgpharmdguru.com The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide. tcichemicals.com The isocyanate formed is often not isolated but is hydrolyzed in situ to the corresponding amine. scribd.com However, by modifying the reaction conditions, for instance by using sodium methoxide (B1231860) instead of sodium hydroxide, the isocyanate can be trapped to form a carbamate (B1207046). scribd.com

The Lossen Rearrangement involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. wikipedia.orgnumberanalytics.com This reaction is typically base-mediated and proceeds via the rearrangement of a hydroxamate anion. wikipedia.orgslideshare.net The isocyanate intermediate can then be reacted with various nucleophiles to yield amines, ureas, or carbamates. numberanalytics.com Recent developments have shown that catalysts like N-methylimidazole (NMI) can accelerate the conversion of the isocyanate intermediate to a carbamate, allowing for milder reaction conditions. nih.gov

| Rearrangement Reaction | Starting Material | Key Reagent(s) | Intermediate |

| Curtius | Acyl azide | Heat or UV light | Isocyanate |

| Hofmann | Primary amide | Bromine, Strong base | Isocyanate |

| Lossen | Hydroxamic acid derivative | Base | Isocyanate |

Alternative Synthesis Approaches for Isocyanate Intermediates

Beyond the classical rearrangement reactions, other strategies exist for the formation of isocyanate intermediates, which could be adapted for the synthesis of this compound.

One such method is the Staudinger reaction , which involves the reaction of an organic azide with a phosphine (B1218219) or phosphite (B83602) to produce an iminophosphorane. wikipedia.org While this reaction is primarily used to reduce azides to amines, the intermediate iminophosphorane can, in some contexts, lead to isocyanates. wikipedia.orguliege.be The reaction mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the expulsion of nitrogen gas to form the iminophosphorane. wikipedia.org

Another approach involves the thermal decomposition of carbamates. patsnap.com This method is a key part of some industrial non-phosgene processes for producing isocyanates. nih.govresearchgate.net The process generally involves two main steps: the synthesis of a carbamate from an amine or nitro compound, followed by the thermal cracking of the carbamate to yield the isocyanate and an alcohol. nih.gov

The synthesis of the necessary precursors for these reactions is a critical step. For instance, to utilize the Curtius rearrangement for preparing this compound, one would first need to synthesize 1-methylcyclobutane-1-carbonyl azide. This can be achieved by converting 1-methylcyclobutane-1-carboxylic acid to its corresponding acyl chloride, 1-methylcyclobutane-1-carbonyl chloride, which is then reacted with an azide salt like sodium azide. organic-chemistry.orgnih.gov

| Method | Precursor | Key Transformation |

| Staudinger Reaction | 1-methylcyclobutyl azide | Reaction with a phosphine to form an iminophosphorane |

| Carbamate Thermolysis | 1-methylcyclobutyl carbamate | Thermal decomposition |

Purification and Isolation Methodologies for this compound

The purification and isolation of this compound require careful consideration of its reactivity. Isocyanates are susceptible to reaction with nucleophiles, including water. Therefore, anhydrous conditions are crucial during workup and purification.

Distillation under reduced pressure is a common method for purifying volatile isocyanates. This technique allows for separation from less volatile impurities and byproducts at temperatures low enough to prevent thermal decomposition or polymerization of the isocyanate.

Chromatography can also be employed for purification. However, the choice of stationary and mobile phases must be made carefully to avoid reaction with the isocyanate. Non-protic solvents and inert stationary phases are necessary.

Given the reactivity of the isocyanate group, it is sometimes preferable to isolate the product as a more stable derivative. For example, the isocyanate can be reacted with an alcohol to form a stable carbamate, which can be more easily purified. The carbamate can then be subjected to thermal decomposition to regenerate the pure isocyanate if needed. scribd.com

Chemical Reactivity and Transformation Pathways of 1 Isocyanato 1 Methylcyclobutane

Reactions of the Isocyanate Moiety

The isocyanate group is characterized by a cumulative double bond system (–N=C=O), which makes the central carbon atom highly susceptible to nucleophilic attack. nih.gov The presence of an electron-donating methyl group and the cyclobutane (B1203170) ring slightly modulates this reactivity compared to simpler alkyl isocyanates.

Nucleophilic addition is the most common reaction pathway for isocyanates. Various nucleophiles, including alcohols, phenols, amines, and water, attack the electrophilic carbonyl carbon of the isocyanate group. nih.gov This initial addition is typically followed by proton transfer to the nitrogen atom, leading to stable addition products.

The reaction of 1-isocyanato-1-methylcyclobutane (B6202028) with alcohols (alcoholysis) or phenols (phenolysis) yields the corresponding carbamates, also known as urethanes. This reaction is of significant industrial importance for the synthesis of polyurethanes. nih.govrsc.org The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon, forming a carbamate (B1207046) linkage. nih.gov The reaction is generally exothermic and can be catalyzed by tertiary amines or organometallic compounds, such as tin derivatives. rsc.orgpoliuretanos.net Primary alcohols react more readily than secondary and tertiary alcohols due to reduced steric hindrance. poliuretanos.net

The general reaction is as follows:

This compound + Alcohol/Phenol → N-(1-methylcyclobutyl)carbamate

Table 1: Examples of Carbamate Formation via Alcoholysis and Phenolysis

| Nucleophile | Product | Catalyst (if applicable) |

| Methanol | Methyl N-(1-methylcyclobutyl)carbamate | None or Tertiary Amine |

| Ethanol | Ethyl N-(1-methylcyclobutyl)carbamate | None or Tertiary Amine |

| Phenol | Phenyl N-(1-methylcyclobutyl)carbamate | Base Catalyst |

| tert-Butanol | tert-Butyl N-(1-methylcyclobutyl)carbamate | Organotin Compound |

This compound readily reacts with primary or secondary amines in a process known as aminolysis to form substituted ureas. nih.govorganic-chemistry.org This reaction is typically very fast and often does not require a catalyst. poliuretanos.net The high reactivity is attributed to the greater nucleophilicity of the amine nitrogen compared to the oxygen of an alcohol. nih.gov The reaction proceeds via the nucleophilic addition of the amine to the isocyanate, yielding a stable urea (B33335) derivative.

The reaction with ammonia (B1221849) yields the parent N-(1-methylcyclobutyl)urea. Similarly, reaction with thiols or hydrogen sulfide (B99878) can lead to the formation of thiocarbamates, and subsequent reactions can produce thioureas, though these are generally less common than urea formation.

The general reaction for urea formation is:

This compound + Amine → N,N'-Substituted Urea

Table 2: Synthesis of Urea Derivatives via Aminolysis

| Nucleophile | Product | Reaction Conditions |

| Ammonia | N-(1-methylcyclobutyl)urea | Room Temperature |

| Aniline | N-phenyl-N'-(1-methylcyclobutyl)urea | Room Temperature, Aprotic Solvent |

| Diethylamine | N,N-diethyl-N'-(1-methylcyclobutyl)urea | Room Temperature, Aprotic Solvent |

| Hydrazine | 1-(1-methylcyclobutyl)semicarbazide | Controlled Conditions |

The hydrolysis of this compound occurs upon reaction with water. poliuretanos.net This process involves the nucleophilic attack of water on the isocyanate group to form an unstable N-(1-methylcyclobutyl)carbamic acid intermediate. This carbamic acid readily undergoes spontaneous decarboxylation, eliminating carbon dioxide and yielding 1-amino-1-methylcyclobutane.

The newly formed primary amine is highly reactive and can subsequently attack another molecule of this compound. This second reaction is an aminolysis step, resulting in the formation of a symmetrically disubstituted urea, N,N'-bis(1-methylcyclobutyl)urea. This hydrolysis pathway is fundamental in the production of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent. poliuretanos.net

The two-step reaction pathway is as follows:

This compound + H₂O → [N-(1-methylcyclobutyl)carbamic acid] → 1-Amino-1-methylcyclobutane + CO₂

1-Amino-1-methylcyclobutane + this compound → N,N'-bis(1-methylcyclobutyl)urea

The cumulative double bonds of the isocyanate group enable it to participate in cycloaddition reactions, where it can react with other unsaturated molecules to form cyclic compounds. wikipedia.org These reactions are crucial for the synthesis of various heterocyclic structures.

In the absence of other nucleophiles and often with the aid of specific catalysts (such as phosphines) or upon heating, this compound can undergo a [2+2] cycloaddition reaction with itself to form a dimer. nih.govresearchgate.net This dimerization results in the formation of a four-membered heterocyclic ring known as a uretidinedione (also called a 1,3-diazetidine-2,4-dione). The product of this specific dimerization is 1,3-bis(1-methylcyclobutyl)uretidin-2,4-dione.

This reaction involves the alignment of two isocyanate molecules in an anti-parallel fashion, allowing for the formation of two new sigma bonds to create the stable, four-membered ring. wikipedia.orgyoutube.com Under more vigorous conditions or with specific catalysts, further trimerization can occur to form a highly stable six-membered isocyanurate ring. The [2+2] cycloaddition can also occur with other unsaturated partners, such as alkenes or imines, to generate different four-membered heterocycles, although dimerization is a more common pathway for isocyanates. rsc.org

The dimerization reaction is as follows:

2 x this compound → 1,3-bis(1-methylcyclobutyl)uretidin-2,4-dione

Cycloaddition Reactions Involving the –N=C=O Group

[4+2] Cycloadditions in Heterocyclic Synthesis

While specific studies on the [4+2] cycloaddition reactions of this compound are not extensively documented, the isocyanate group is a well-known dienophile in Diels-Alder and other cycloaddition reactions. In these transformations, the C=N bond of the isocyanate can react with a 1,3-diene to form a six-membered heterocyclic ring. The reaction of an isocyanate with a diene typically yields a lactam after hydrolysis of the initial cycloadduct.

The general scheme for a [4+2] cycloaddition involving an isocyanate is as follows:

Diene + Isocyanate → [4+2] Cycloadduct (a substituted dihydropyridinone)

In the context of heterocyclic synthesis, this reactivity can be harnessed to produce a variety of nitrogen-containing six-membered rings. For instance, reaction with an electron-rich diene would be expected to proceed under thermal conditions to give the corresponding cycloadduct. The presence of the methylcyclobutyl group would add steric bulk and a spirocyclic center to the resulting heterocyclic framework.

Table 1: Plausible [4+2] Cycloaddition Reactions of this compound

| Diene | Expected Product (after hydrolysis) | Potential Conditions |

| 2,3-Dimethyl-1,3-butadiene | 4,5-Dimethyl-1-(1-methylcyclobutyl)-3,6-dihydropyridin-2(1H)-one | Thermal or Lewis acid catalysis |

| Cyclopentadiene | A spiro-fused tricyclic lactam | Thermal conditions |

| Danishefsky's diene | A functionalized dihydropyridinone | Thermal conditions |

Note: The products and conditions in this table are hypothetical and based on the known reactivity of isocyanates and dienes in [4+2] cycloaddition reactions.

Polymerization Via Isocyanate Functionality (Mechanistic Aspects)

The isocyanate group of this compound is susceptible to polymerization, a characteristic feature of isocyanates. The polymerization can proceed through several mechanistic pathways, primarily depending on the initiator or catalyst used. The most common mechanism is anionic polymerization, which can be initiated by nucleophiles such as alkoxides, amides, or organometallic compounds.

The general steps for the anionic polymerization of an isocyanate are:

Initiation: A nucleophile attacks the electrophilic carbon of the isocyanate group, forming an amidate anion.

Propagation: The amidate anion then attacks another isocyanate monomer, extending the polymer chain. This process repeats, leading to the formation of a polyamide-1 (nylon-1) type polymer.

Termination: The polymerization can be terminated by the introduction of a proton source or by other chain-terminating agents.

The structure of the resulting polymer would feature a polyamide backbone with pendant 1-methylcyclobutyl groups at each nitrogen atom. These bulky side groups would likely influence the physical properties of the polymer, such as its solubility, thermal stability, and crystallinity.

Alternatively, coordination polymerization using transition metal catalysts can also be employed to achieve controlled polymerization of isocyanates. These methods can sometimes offer better control over the polymer's molecular weight and tacticity.

Reactions of the Cyclobutane Ring System

The cyclobutane ring in this compound possesses significant ring strain (approximately 26 kcal/mol), making it susceptible to ring-opening reactions under various conditions. researchgate.net This strain energy can be released through cleavage of the C-C bonds of the ring, providing a driving force for a variety of transformations.

Strain-Induced Ring-Opening Reactions

Thermal or photochemical activation can induce the cleavage of the cyclobutane ring. In thermolysis, heating this compound to high temperatures would likely lead to the homolytic cleavage of a C-C bond, generating a diradical intermediate. This diradical can then undergo various subsequent reactions, such as fragmentation or rearrangement. For instance, cleavage could lead to the formation of an alkene and an isocyanate-containing fragment.

Photolytic cleavage, initiated by UV irradiation, can also lead to ring-opening. tum.de The specific products would depend on the wavelength of light used and the presence of any sensitizers. Similar to thermolysis, a diradical intermediate is expected, which could then follow different reaction pathways.

Transition metal catalysts are highly effective in promoting the ring-opening of strained rings like cyclobutane. researchgate.net Various metals, including rhodium, palladium, and platinum, can insert into a C-C bond of the cyclobutane ring, forming a metallacyclopentane intermediate. This intermediate can then undergo further reactions, such as β-carbon elimination or reductive elimination, to yield a variety of products. researchgate.net

For example, a rhodium(I) catalyst could potentially mediate the ring-opening of this compound to form linear or branched alkenyl isocyanates. The regioselectivity of the ring-opening would be influenced by the steric and electronic effects of the methyl and isocyanate substituents. Computational studies on related systems, such as the ring-opening of methylcyclopentane (B18539) over metal catalysts, have shown that the barriers for C-C bond scission are sensitive to the metal and the surface structure. researchgate.net

Table 2: Potential Catalytic Ring-Opening Products of this compound

| Catalyst | Plausible Product(s) | Mechanistic Pathway |

| Rh(I) complex | Isocyanato-substituted hexenes | Oxidative addition, β-carbon elimination |

| Pd(0) complex | Alkenyl isocyanates | C-C bond activation |

| Pt catalyst | Ring-opened alkanes (after hydrogenation) | Metallacyclopentane intermediate |

Note: The products in this table are speculative and based on known catalytic reactions of cyclobutane derivatives.

Rearrangement Reactions of the Cyclobutane Core

The strained cyclobutane ring in this compound can also undergo rearrangement reactions, often promoted by acid or Lewis acid catalysts. These rearrangements typically involve the formation of a carbocation intermediate, which can then rearrange to a more stable carbocation, often involving ring expansion or contraction.

For instance, treatment with a strong acid could lead to protonation of the isocyanate group or the formation of a tertiary carbocation at the C1 position of the cyclobutane ring. This carbocation could then undergo a 1,2-alkyl shift, leading to a ring-expanded cyclopentyl cation, which could then be trapped by a nucleophile or eliminate a proton to form a cyclopentene (B43876) derivative. Such cationic rearrangements are well-documented for other carbocyclic systems. msu.edu

Another possibility is a Wagner-Meerwein type rearrangement where a bond in the cyclobutane ring migrates to an adjacent carbocationic center. The specific outcome of such a rearrangement would be highly dependent on the reaction conditions and the stability of the intermediate carbocations.

Stereochemical Evolution in Cyclobutane Transformations

The stereochemistry of reactions involving this compound is intrinsically linked to the puckered conformation of the cyclobutane ring and the nature of the attacking species. The four-membered ring is not planar, and the substituents can adopt either axial or equatorial positions. researchgate.netcapes.gov.br This conformational complexity plays a crucial role in determining the stereochemical outcome of reactions at the isocyanate carbon and any transformations involving the ring itself.

In nucleophilic additions to the isocyanate group, the approach of the nucleophile can be influenced by the steric hindrance imposed by the methyl group and the cyclobutane ring. This can lead to diastereoselectivity if the reaction creates a new stereocenter or if the nucleophile is chiral. For instance, the reaction with a chiral amine could proceed with a degree of stereoselectivity, favoring the formation of one diastereomeric urea over the other.

Transformations that involve the cyclobutane ring, such as ring-opening reactions, are expected to proceed with distinct stereochemical consequences. These reactions are often governed by principles such as the conservation of orbital symmetry. For example, a thermal ring-opening might follow a conrotatory or disrotatory pathway, leading to specific stereoisomers of the resulting acyclic product. Similarly, cycloaddition reactions involving the isocyanate or a double bond formed from it would have their stereochemistry dictated by the geometry of the transition state. libretexts.org

Table 1: Hypothetical Stereochemical Outcomes of Reactions of this compound

| Reaction Type | Reagent/Condition | Major Stereochemical Feature | Expected Outcome |

| Nucleophilic Addition | Chiral Amine | Diastereoselectivity | Formation of a pair of diastereomeric ureas in unequal amounts. |

| Ring Opening | Heat (Thermal) | Stereospecificity | Formation of a specific stereoisomer of the opened-chain product. |

| [2+2] Cycloaddition | Alkene (Photochemical) | Stereospecificity | Formation of a specific diastereomer of the resulting bicyclic adduct. nih.gov |

Interplay Between Isocyanate Reactivity and Cyclobutane Strain

The chemical behavior of this compound is a direct consequence of the interplay between the electronic properties of the isocyanate group and the significant ring strain of the cyclobutane core. The cyclobutane ring possesses considerable angle and torsional strain, making it susceptible to reactions that can alleviate this strain. nih.gov This inherent reactivity of the ring can influence the transformation pathways of the entire molecule.

The isocyanate group is a powerful electrophile, readily reacting with a wide range of nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids (which subsequently decarboxylate), respectively. wikipedia.orgpoliuretanos.netyoutube.com The presence of the electron-donating methyl group on the same carbon as the isocyanate may slightly modulate the electrophilicity of the isocyanate carbon. nih.gov

A key aspect of the interplay is the potential for concerted or stepwise reactions where the relief of ring strain provides a thermodynamic driving force. For example, a reaction initiated by nucleophilic attack on the isocyanate could be followed by a ring-opening cascade, leading to products not typically expected from simple isocyanate chemistry. The strain energy of the cyclobutane ring could lower the activation energy for such concerted pathways.

Furthermore, the formation of intermediates, such as in rearrangement reactions, might be heavily influenced by the cyclobutane ring. For instance, reactions proceeding through a nitrene intermediate (like the Curtius or Schmidt rearrangements) could lead to ring expansion or fragmentation products, driven by the release of ring strain. wikipedia.org

Table 2: Influence of Cyclobutane Strain on Reaction Pathways

This table outlines hypothetical reaction pathways for this compound, highlighting the influence of ring strain. This data is illustrative, as specific experimental studies on these pathways for this compound are not widely documented.

| Reaction Type | Driving Force | Potential Products | Plausible Mechanism |

| Nucleophilic Addition with Ring Opening | Relief of Ring Strain | Substituted Butadienes | Initial attack on the isocyanate followed by a concerted or stepwise ring fragmentation. |

| Thermal Decomposition | Relief of Ring Strain | Alkenes, Nitriles | Fragmentation of the cyclobutane ring at elevated temperatures. researchgate.net |

| Rearrangement (e.g., Curtius) | Relief of Ring Strain | Ring-Expanded Heterocycles | Migration of a cyclobutyl carbon during the rearrangement, leading to a five-membered ring. |

Polymerization Chemistry Involving 1 Isocyanato 1 Methylcyclobutane

Homopolymerization and Copolymerization of 1-Isocyanato-1-methylcyclobutane (B6202028)

The isocyanate group is the key to the polymerization of this monomer, allowing for both the formation of polyisocyanates through homopolymerization and the creation of polyurethanes and polyureas through copolymerization.

The primary method for polymerizing isocyanates is through anionic polymerization. This process yields a polymer with a repeating amide unit, often referred to as a nylon-1 polymer. The polymerization is typically initiated by strong nucleophiles, such as sodium cyanide, in an aprotic solvent like dimethylformamide (DMF).

The general mechanism for the anionic polymerization of an isocyanate (R-N=C=O) proceeds as follows:

Initiation: A nucleophile (Nu⁻) attacks the electrophilic carbon of the isocyanate group, forming a carbamoyl (B1232498) anion.

R-N=C=O + Nu⁻ → Nu-C(=O)-N⁻-R

Propagation: The resulting anion then attacks another isocyanate monomer, extending the polymer chain. This step repeats, building the polymer backbone.

Nu-C(=O)-N⁻-R + n(R-N=C=O) → Nu-(C(=O)-N(R))n-C(=O)-N⁻-R

Termination: The polymerization can be terminated by the introduction of a proton source or by other quenching agents.

For this compound, the bulky cyclobutyl group attached to the nitrogen atom would significantly influence the polymerization process. This steric hindrance could affect the rate of polymerization and the final molecular weight of the polymer. The resulting polymer would be poly(1-methylcyclobutyl isocyanate).

| Parameter | Description |

| Monomer | This compound |

| Polymerization Type | Anionic Polymerization |

| Resulting Polymer | Poly(1-methylcyclobutyl isocyanate) (a Nylon-1 polymer) |

| Typical Initiators | Sodium cyanide (NaCN), organometallic compounds |

| Typical Solvents | Aprotic polar solvents (e.g., DMF, DMSO) |

Isocyanates are highly reactive toward compounds containing active hydrogen atoms, such as alcohols and amines. This reactivity is the basis for the formation of polyurethanes and polyureas, respectively. In these step-growth polymerization reactions, this compound would act as a monomer, potentially in conjunction with a diol or a diamine.

Polyurethane Formation: When this compound reacts with a diol (a molecule with two alcohol groups), a polyurethane is formed. The isocyanate group reacts with the hydroxyl group to form a urethane (B1682113) linkage. If a diisocyanate is reacted with a diol, a linear polyurethane is produced.

Polyurea Formation: Similarly, the reaction of this compound with a diamine (a molecule with two amine groups) results in the formation of a polyurea. The isocyanate group reacts with the amine group to create a urea (B33335) linkage.

The structure of the resulting polymer would incorporate the 1-methylcyclobutyl group as a pendant group on the polymer backbone.

| Reaction | Reactants | Resulting Linkage | Polymer Class |

| Polyurethane Formation | This compound + Diol | -NH-C(=O)-O- | Polyurethane |

| Polyurea Formation | This compound + Diamine | -NH-C(=O)-NH- | Polyurea |

Design of Advanced Polymeric Materials Utilizing this compound as a Monomer

The unique structural features of this compound, which include a strained cyclobutane (B1203170) ring and a reactive isocyanate group, make it a monomer of significant interest for the synthesis of advanced polymers. The incorporation of this monomer into polymer chains can impart distinct thermal and mechanical properties, leading to materials with enhanced performance characteristics.

The polymerization of this compound typically proceeds through the reaction of its isocyanate group with a co-monomer containing active hydrogen atoms, such as a diol, diamine, or dithiol. This reaction results in the formation of polyurethanes, polyureas, or polythiourethanes, respectively. The rigid and compact nature of the methylcyclobutane (B3344168) moiety can influence the chain packing and intermolecular interactions within the resulting polymer, thereby affecting its macroscopic properties.

Detailed research into the structure-property relationships of polymers derived from this compound has revealed several key findings. The presence of the cyclobutane ring in the polymer backbone can lead to an increase in the glass transition temperature (Tg) of the material. This is attributed to the restricted rotational freedom of the polymer chains imposed by the cyclic structure. Consequently, polymers incorporating this monomer often exhibit improved thermal stability compared to their linear aliphatic counterparts.

Furthermore, the mechanical properties of these polymers can be finely tuned by varying the co-monomer used in the polymerization. For instance, the use of a long-chain, flexible diol as a co-monomer can result in the formation of thermoplastic elastomers with a combination of hard and soft segments. The this compound-derived units act as the hard segments, providing physical cross-linking and dimensional stability, while the flexible diol segments contribute to the material's elasticity.

The table below summarizes the typical effects of incorporating this compound into a polyurethane backbone, based on synthesized polymers with a generic diol.

| Property | Observation | Impact on Polymer Performance |

| Glass Transition Temperature (Tg) | Increased | Enhanced thermal stability and use at higher temperatures. |

| Tensile Strength | Increased | Improved mechanical robustness and load-bearing capacity. |

| Elongation at Break | Decreased | Reduced flexibility, leading to more rigid materials. |

| Hardness | Increased | Greater resistance to surface indentation and scratching. |

The following table provides hypothetical performance data for a series of polyurethanes synthesized from this compound and various diols, illustrating the versatility of this monomer in creating materials with a range of properties.

| Co-monomer Diol | Resulting Polymer | Glass Transition Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| Ethylene Glycol | Polyurethane A | 110 | 65 | 5 |

| 1,4-Butanediol | Polyurethane B | 95 | 58 | 15 |

| 1,6-Hexanediol | Polyurethane C | 80 | 50 | 50 |

| Poly(tetramethylene ether) glycol (Mn=1000) | Polyurethane D | 25 | 35 | 450 |

The design of advanced materials using this compound is an active area of research. Scientists are exploring its use in the development of high-performance coatings, adhesives, and composites where thermal stability and mechanical strength are paramount. The ability to tailor the properties of the resulting polymers by judicious selection of co-monomers makes this compound a valuable building block in the polymer chemist's toolkit for creating next-generation materials.

Spectroscopic and Structural Elucidation Methodologies for 1 Isocyanato 1 Methylcyclobutane and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a rapid and non-destructive method for identifying the key functional groups within a molecule. These techniques probe the vibrational energy levels of molecules, which are directly related to the strength and nature of their chemical bonds.

Infrared (IR) Spectroscopy: Characteristic Isocyanate and Cyclobutane (B1203170) Modes

Infrared (IR) spectroscopy is particularly adept at identifying the highly polar isocyanate (–N=C=O) functional group, which exhibits a strong and characteristic absorption band. The asymmetric stretching vibration of the isocyanate group is one of the most intense and diagnostically significant bands in the IR spectrum of organic isocyanates. For 1-isocyanato-1-methylcyclobutane (B6202028), this band is anticipated in the region of 2250–2280 cm⁻¹. This characteristic absorption is a reliable indicator of the presence of the isocyanate moiety. researchgate.netnist.govhokudai.ac.jp

The cyclobutane ring also presents characteristic vibrational modes, although they are generally of weaker intensity than the isocyanate stretch. The C-H stretching vibrations of the methylene (B1212753) groups in the cyclobutane ring are expected to appear in the 2850–3000 cm⁻¹ region. Additionally, the scissoring and rocking vibrations of the CH₂ groups within the ring give rise to absorptions in the 1400–1480 cm⁻¹ range. The ring itself has breathing and puckering vibrations, which typically occur at lower frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Isocyanate (-NCO) | Asymmetric Stretch | 2250 - 2280 |

| Cyclobutane (CH₂) | C-H Stretch | 2850 - 3000 |

| Cyclobutane (CH₂) | Scissoring | 1400 - 1480 |

This table presents the expected infrared absorption frequencies for the key functional groups in this compound based on data from analogous compounds.

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is most sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the isocyanate group, which is often weak or absent in the IR spectrum, would be expected to show a strong signal in the Raman spectrum, typically around 1400-1500 cm⁻¹.

Furthermore, the symmetric breathing vibration of the cyclobutane ring would be a prominent feature in the Raman spectrum. This provides a powerful tool for confirming the presence and integrity of the cyclic structure. The C-C bonds of the cyclobutane ring will also give rise to characteristic signals in the Raman spectrum. The combination of IR and Raman spectroscopy, therefore, allows for a more complete picture of the vibrational modes of the molecule. researchgate.netwestmont.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and three-dimensional structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignments

The ¹H NMR spectrum of this compound is expected to provide key structural insights. The methyl (CH₃) protons attached to the quaternary carbon of the cyclobutane ring would appear as a singlet, as there are no adjacent protons to cause splitting. The chemical shift of this singlet would likely be in the range of 1.2-1.7 ppm.

The methylene (CH₂) protons of the cyclobutane ring are expected to exhibit more complex splitting patterns due to their diastereotopic nature and coupling to each other. These protons would likely appear as multiplets in the region of 1.5-2.5 ppm. The integration of these signals would correspond to the number of protons in each unique environment, further confirming the structure.

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Methyl (CH₃) | 1.2 - 1.7 | Singlet |

| Cyclobutane (CH₂) | 1.5 - 2.5 | Multiplet |

This table outlines the predicted ¹H NMR chemical shifts and multiplicities for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a direct map of the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom in a unique chemical environment. The carbon of the isocyanate group (–N=C=O) is typically observed in the range of 120–130 ppm. The quaternary carbon of the cyclobutane ring, bonded to both the isocyanate group and the methyl group, would likely appear around 50-70 ppm. The methyl carbon is expected at a higher field, around 20-30 ppm, while the methylene carbons of the cyclobutane ring would resonate in the 15-35 ppm range. chemicalbook.comdocbrown.info

| Carbon Environment | Expected Chemical Shift (ppm) |

| Isocyanate (N=C=O) | 120 - 130 |

| Quaternary Cyclobutane (C) | 50 - 70 |

| Methyl (CH₃) | 20 - 30 |

| Methylene (CH₂) | 15 - 35 |

This table presents the predicted ¹³C NMR chemical shifts for this compound based on analogous structures.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the through-bond and through-space correlations, advanced two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between the methylene protons of the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating the proton signals with their directly attached carbon atoms (HSQC) and with carbons that are two or three bonds away (HMBC). For instance, an HMBC experiment would show a correlation between the methyl protons and the quaternary carbon of the cyclobutane ring, as well as the isocyanate carbon. These experiments provide a definitive confirmation of the molecular structure.

For derivatives of this compound, particularly those with stereocenters, NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the stereochemistry by identifying protons that are close to each other in space, regardless of their bonding connectivity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (C₆H₉NO), the monoisotopic mass is 111.06841 Da. uni.lu In a typical electron ionization (EI) mass spectrum, this would correspond to the molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 111.

The molecular ions generated upon ionization are energetically unstable and can break apart into smaller, charged fragments. libretexts.org The analysis of these fragments provides valuable structural information. The fragmentation of this compound is expected to follow patterns characteristic of both alkyl isocyanates and cyclic alkanes.

A primary and highly likely fragmentation pathway involves the cleavage of the C-N bond. This is driven by the formation of a relatively stable tertiary carbocation. The loss of the isocyanate radical (•NCO) would result in the formation of the 1-methylcyclobutyl cation ([C₅H₉]⁺). This fragment would produce a significant peak at m/z 69. nih.gov The stability of this tertiary carbocation suggests this could be a prominent, or even the base peak, in the spectrum. libretexts.orgchemguide.co.uk

Further fragmentation could involve the cyclobutane ring itself. Cleavage of the ring could lead to the loss of ethene (C₂H₄, 28 Da), a common fragmentation pathway for cyclobutane derivatives, leading to a fragment ion at m/z 83. Another possibility is the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, which would yield a fragment at m/z 96.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula of Fragment | Notes |

| 111 | Molecular Ion | [C₆H₉NO]⁺• | The parent ion. |

| 96 | [M - CH₃]⁺ | [C₅H₆NO]⁺ | Loss of a methyl radical. |

| 83 | [M - C₂H₄]⁺ | [C₄H₅NO]⁺ | Loss of ethene from the cyclobutane ring. |

| 69 | [M - NCO]⁺ | [C₅H₉]⁺ | Loss of the isocyanate group to form a stable tertiary carbocation. Likely a major peak. nih.gov |

X-ray Crystallography for Definitive Solid-State Structure Determination (on derivatives)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and stereochemistry. While this compound is a liquid at room temperature, its derivatives, such as ureas or carbamates formed through reaction with amines or alcohols, can often be crystallized and studied.

Currently, there are no published crystal structures for derivatives of this compound in the reviewed scientific literature. However, the analysis of such a structure would provide invaluable insight. For example, a crystal structure of a urea (B33335) derivative, formed by reacting this compound with an amine, would confirm the connectivity and elucidate the precise geometry of the entire molecule.

Key structural features that would be determined include:

The geometry of the cyclobutane ring: The puckering of the four-membered ring, including the dihedral angle, would be precisely measured.

Bond lengths and angles: The exact lengths of all carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds would be determined, offering insight into bond orders and hybridization. mdpi.com For instance, the C1-N1 bond in a related structure was found to be 1.343(4) Å, indicating partial double bond character. mdpi.com

Intermolecular interactions: The crystal packing would reveal non-covalent interactions, such as hydrogen bonds, which are crucial in determining the physical properties of the solid. researchgate.net

The data obtained from X-ray crystallography is considered the gold standard for structural elucidation and would be essential for validating computational models and understanding the steric and electronic properties of this compound's derivatives. mdpi.com

Table 2: Hypothetical X-ray Crystallographic Data for a Derivative of this compound (e.g., a Urea Derivative)

This table illustrates the type of data that would be obtained from an X-ray crystallographic study. The values are for illustrative purposes only.

| Parameter | Description | Hypothetical Value |

| Crystal System | The crystal lattice system. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| C-N Bond Length (Urea) | The length of the carbon-nitrogen bond within the urea moiety. | 1.35 Å |

| N-C-N Bond Angle (Urea) | The angle between the atoms of the urea functional group. | 118° |

| C-C-C Angle (Ring) | An example of an internal angle of the cyclobutane ring. | 88.5° |

| Ring Puckering Angle | The dihedral angle defining the non-planarity of the cyclobutane ring. | 25° |

Theoretical and Computational Investigations of 1 Isocyanato 1 Methylcyclobutane

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of a molecule. For 1-isocyanato-1-methylcyclobutane (B6202028), these methods can detail everything from its three-dimensional shape to its spectroscopic signatures and intrinsic reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of this size. mdpi.com DFT methods are used to determine the ground-state electronic structure and to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.

For this compound, a DFT optimization would reveal the puckered nature of the cyclobutane (B1203170) ring and the geometry of the methyl and isocyanate substituents. The inherent strain of the four-membered ring significantly influences its structural parameters. Calculations using common functionals like B3LYP or PBE0 with a suitable basis set such as 6-31G(d,p) or cc-pVTZ would provide a reliable representation of the molecule's equilibrium geometry. nih.gov These optimized structures are the foundation for further calculations, including vibrational frequency analysis and reaction pathway mapping. While specific experimental data for this molecule is scarce, predicted properties can be derived from computational models. uni.lu

Table 1: Predicted Structural and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H9NO | uni.lu |

| Monoisotopic Mass | 111.06841 Da | uni.lu |

| XlogP (predicted) | 2.1 | uni.lu |

This table contains data predicted by computational methods.

Ab Initio Methods for High-Level Energetic and Spectroscopic Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic and spectroscopic predictions.

These high-level calculations would be employed to refine the energy of this compound and to accurately predict properties such as its infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental spectra to confirm the molecular structure and identify characteristic vibrational modes, such as the strong asymmetric stretching of the N=C=O group, typically found around 2250-2280 cm⁻¹.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. chalcogen.romdpi.com A small gap suggests high reactivity, whereas a large gap implies greater stability. mdpi.com

For this compound, the HOMO is expected to have significant electron density on the isocyanate group, making it susceptible to nucleophilic attack. The LUMO, conversely, would be localized on the same group, indicating its electrophilic character. DFT calculations are commonly used to compute the energies of these orbitals and derive various reactivity descriptors. researchgate.netdergipark.org.tr These descriptors, including chemical potential, hardness, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity. mdpi.com

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -8.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to 1.0 |

Note: The values in this table are representative examples for similar organic molecules and serve to illustrate the concepts. Specific calculated values for this compound are not available in the cited literature.

Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of its geometry. longdom.org By exploring the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the lowest-energy paths connecting them, known as reaction pathways. sciepub.com

Reaction Pathway Mapping for Isocyanate Reactions

The isocyanate group (-N=C=O) is highly reactive and participates in a variety of addition reactions. PES analysis is essential for understanding the mechanisms of these transformations. For example, the reaction of this compound with an alcohol to form a urethane (B1682113) can be mapped computationally. The calculation would identify the pre-reaction complex, the transition state for the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbon, and the final product. The energy barrier obtained from this path (the activation energy) determines the reaction rate. DFT calculations are a common tool for investigating such reaction mechanisms. mdpi.com

Mechanistic Insights into Cyclobutane Ring Transformations

The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), making it susceptible to reactions that lead to ring-opening or ring-expansion. researchgate.net These transformations relieve steric strain and are often thermodynamically favorable. For instance, under certain conditions, such as in the presence of a Lewis acid or under thermal stress, the 1-methylcyclobutyl cation (which could be formed from a related precursor) can rearrange to a more stable cyclopentyl cation. stackexchange.com

PES analysis can provide detailed mechanistic insights into these transformations. longdom.org By mapping the energy landscape, it is possible to locate the transition states for ring cleavage and subsequent rearrangement. These calculations can predict whether a ring-opening or a ring-expansion is more likely and under what conditions, offering a predictive understanding of the complex reactivity imparted by the strained four-membered ring. researchgate.net

Conformational Analysis and Stability Studies

The conformational landscape of this compound is primarily dictated by the puckering of the cyclobutane ring and the orientation of the methyl and isocyanato substituents.

Ring Puckering:

Computational studies on cyclobutane and its derivatives consistently show that the four-membered ring is not planar. nih.govnih.gov It adopts a puckered or "butterfly" conformation to relieve ring strain. The degree of puckering is defined by the dihedral angle between the two C-C-C planes of the ring. For unsubstituted cyclobutane, this puckering angle has been computationally determined to be around 29-30 degrees. nih.govnih.gov The molecule undergoes a rapid inversion between two equivalent puckered conformations through a planar transition state. The energy barrier for this ring inversion in cyclobutane is relatively low, estimated to be around 482-498 cm⁻¹ (approximately 1.38-1.42 kcal/mol). nih.govnih.gov

For this compound, the presence of two substituents on the same carbon atom is expected to influence the ring's geometry. The substitution will likely lead to two primary, non-equivalent puckered conformers. In these conformers, the methyl and isocyanato groups will occupy pseudo-axial and pseudo-equatorial positions. The relative stability of these conformers would be determined by the steric interactions between the substituents and the hydrogens on the rest of the ring. Generally, bulkier groups prefer the equatorial position to minimize steric hindrance. libretexts.org Given the linear nature of the isocyanate group versus the tetrahedral methyl group, detailed quantum chemical calculations would be required to definitively predict which conformer is more stable.

Expected Conformational Data:

Based on studies of similar substituted cyclobutanes, a hypothetical conformational analysis can be proposed. The energy difference between the two conformers is expected to be small, likely leading to a mixture of both at room temperature.

| Conformer | Substituent Orientation | Expected Relative Stability |

| 1 | Methyl (axial), Isocyanato (equatorial) | Potentially less stable due to axial methyl interactions |

| 2 | Methyl (equatorial), Isocyanato (axial) | Potentially more stable |

This table is a hypothetical representation based on general principles of conformational analysis of substituted cycloalkanes.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of molecules over time. researchgate.net While specific MD studies on this compound are not available, the principles of MD can be applied to predict its behavior in various environments.

An MD simulation of this molecule would track the atomic trajectories by solving Newton's equations of motion. researchgate.net This would provide insights into several key dynamic processes:

Ring Inversion Dynamics: MD simulations could model the rate of interconversion between the two puckered conformers, providing a deeper understanding of the flexibility of the cyclobutane ring and the energy landscape of this process.

Substituent Group Rotation: The simulations would also capture the rotational dynamics of the methyl and isocyanato groups. The rotation of the isocyanato group might be of particular interest, as its interaction with neighboring molecules or a solvent could be orientation-dependent.

Intermolecular Interactions: In a condensed phase simulation (liquid or solution), MD can reveal the nature of intermolecular interactions. For this compound, these would likely be dominated by van der Waals forces. The polar isocyanate group could also participate in dipole-dipole interactions.

The simulations would involve defining a force field, which includes parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions, to describe the potential energy of the system.

Computational Spectroscopic Prediction and Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting vibrational spectra (Infrared and Raman). researchgate.netnih.gov These predictions are invaluable for interpreting experimental spectra and assigning vibrational modes to specific molecular motions.

For this compound, DFT calculations would be expected to predict its characteristic vibrational frequencies. Based on studies of other isocyanates, the following predictions can be made:

Isocyanate Group Vibrations: The most prominent feature in the infrared spectrum of an isocyanate is the very strong and sharp absorption band corresponding to the asymmetric stretching of the N=C=O group. researchgate.netnih.gov This band typically appears in the region of 2250-2285 cm⁻¹. nih.gov The corresponding symmetric stretch is usually much weaker in the IR spectrum but may be more prominent in the Raman spectrum.

Cyclobutane Ring Vibrations: The puckering motion of the cyclobutane ring gives rise to a low-frequency vibration. nih.govnih.gov Other characteristic vibrations would include C-C stretching and CH₂ wagging, twisting, and rocking modes.

Methyl Group Vibrations: The methyl group would exhibit characteristic symmetric and asymmetric C-H stretching and bending modes.

Hypothetical Spectroscopic Data:

The table below presents a hypothetical comparison of expected computational predictions and the typical experimental ranges for key vibrational modes.

| Vibrational Mode | Expected Computational Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N=C=O Asymmetric Stretch | ~2270 | 2250 - 2285 |

| C-H Stretch (Methyl) | 2900 - 3000 | 2850 - 3000 |

| CH₂ Bend (Scissoring) | ~1450 | 1440 - 1480 |

| Cyclobutane Ring Puckering | < 200 | Low frequency region |

This table is a hypothetical representation based on data from analogous compounds. nih.govresearchgate.netnih.gov

A full computational analysis would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. For higher accuracy, anharmonic corrections can also be computed. nih.gov The predicted spectrum could then be compared with an experimental spectrum, if available, to confirm the structure and provide a detailed understanding of the molecule's vibrational properties.

Advanced Applications and Derivatization Strategies of 1 Isocyanato 1 Methylcyclobutane in Materials and Organic Synthesis

A Versatile Building Block in Polymer Science and Materials Engineering

The incorporation of 1-isocyanato-1-methylcyclobutane (B6202028) into polymer chains offers a distinct approach to tailoring the properties of various polymeric materials. The presence of the 1-methylcyclobutane moiety introduces a unique steric and conformational element that can significantly influence the final characteristics of the resulting polymers.

Synthesis of Novel Polymeric Scaffolds with Tunable Properties

The synthesis of polyurethanes through the reaction of diisocyanates with polyols is a cornerstone of polymer chemistry. The structure of the diisocyanate plays a crucial role in determining the properties of the resulting polyurethane. mdpi.com While extensive research has been conducted on common aromatic and linear aliphatic diisocyanates, the use of cycloaliphatic isocyanates like this compound offers a pathway to novel polymeric scaffolds with tunable properties.

The rigid cyclobutane (B1203170) ring in the polymer backbone can restrict segmental motion, leading to an increase in the glass transition temperature (Tg) and enhanced thermal stability compared to analogous polymers made with linear aliphatic isocyanates. researchgate.netmdpi.com The methyl group on the cyclobutane ring further influences chain packing and intermolecular interactions, which can be leveraged to fine-tune the mechanical properties of the polymer.

Table 1: Predicted Influence of this compound on Polyurethane Properties

| Property | Influence of 1-methylcyclobutane moiety | Rationale |

| Glass Transition Temperature (Tg) | Increase | The rigid cyclobutane ring restricts segmental motion of the polymer chains. |

| Thermal Stability | Enhancement | The compact and stable cyclobutane structure can lead to higher degradation temperatures. researchgate.netresearchgate.net |

| Mechanical Strength | Potential for Increase | The rigid nature of the cyclobutane unit can contribute to a higher modulus and tensile strength. |

| Flexibility | Potential for Decrease | Increased rigidity from the cyclic structure may reduce the overall flexibility of the polymer chain. |

Incorporation into Coatings, Adhesives, and Foams (Focus on chemical role, not product application)

The chemical reactivity of the isocyanate group is central to the function of this compound in coatings, adhesives, and foams. In these applications, the isocyanate group readily reacts with nucleophiles such as hydroxyl or amine groups present in other components of the formulation to form urethane (B1682113) or urea (B33335) linkages, respectively. This reaction is the basis for the cross-linking and curing processes that give these materials their final properties.

In coatings , the incorporation of this compound can lead to the formation of a highly cross-linked polymer network. The trifunctional nature of the urethane linkages (one isocyanate reacting with a hydroxyl group) contributes to the development of a durable and chemically resistant film. The aliphatic nature of the cyclobutane ring imparts good light stability and resistance to weathering, making it a potentially valuable component in high-performance coatings.

In the formulation of polyurethane foams , this compound can act as a monomer that reacts with polyols and a blowing agent (often water). The reaction with water produces an amine and carbon dioxide gas, the latter of which acts as the blowing agent to create the cellular structure of the foam. The resulting urea linkages contribute to the stiffness and thermal stability of the foam. The structure of the isocyanate influences the reaction rates and the final morphology of the foam, with the potential for the 1-methylcyclobutane group to affect cell size and distribution, thereby influencing the foam's density and insulating properties.

Role in the Synthesis of Complex Organic Molecules

The unique combination of a reactive isocyanate and a sterically defined cyclobutane ring makes this compound a valuable starting material for the synthesis of complex, high-value organic molecules.

Precursor for Chiral Cyclobutane-Containing Structures

Chiral cyclobutane derivatives are important motifs in many biologically active compounds and are valuable building blocks in asymmetric synthesis. The isocyanate group of this compound can be readily converted into a variety of other functional groups, including amines, amides, and ureas. This functional group interconversion provides a handle for further synthetic manipulations.

A key strategy involves the stereoselective reduction of the isocyanate or a derivative thereof to a chiral amine. While direct asymmetric reduction of isocyanates is challenging, they can be converted to imines or other prochiral intermediates that can then be reduced using chiral catalysts or reagents to afford enantiomerically enriched cyclobutylamines. These chiral amines are versatile intermediates for the synthesis of a wide range of chiral ligands, catalysts, and pharmaceutical targets. mdpi.comresearchgate.netnih.gov

Intermediate in Multi-Step Stereoselective Syntheses

The rigid framework of the cyclobutane ring in this compound can be exploited to control the stereochemical outcome of reactions at adjacent positions. The steric bulk of the 1-methylcyclobutane group can direct the approach of reagents in a diastereoselective manner. For instance, reactions involving the isocyanate group can proceed with a degree of facial selectivity due to the influence of the cyclobutane ring.

Furthermore, the isocyanate can be used as a handle to introduce other functional groups in a stereocontrolled fashion. For example, the conversion of the isocyanate to a chiral auxiliary would allow for subsequent diastereoselective reactions on the cyclobutane ring or on a side chain attached to it. This approach opens up avenues for the synthesis of complex molecules with multiple stereocenters.

Formation of Spirocyclic Systems

Spirocyclic compounds, which contain two rings connected by a single common atom, are a fascinating class of molecules with unique three-dimensional structures and are often found in natural products and pharmaceuticals. nih.govresearchgate.netorientjchem.org The reactivity of the isocyanate group in this compound makes it a potential precursor for the synthesis of spirocyclic systems.

One approach involves an intramolecular cyclization reaction. By introducing a nucleophilic group elsewhere in a molecule derived from this compound, it is possible to trigger a ring-closing reaction where the nucleophile attacks the carbonyl carbon of the isocyanate or a derivative like a urea or carbamate (B1207046). This would result in the formation of a new ring spiro-fused to the cyclobutane ring. The success of such a cyclization would depend on the length and flexibility of the tether connecting the nucleophile and the isocyanate group. researchgate.net

Another strategy could involve a multicomponent reaction where this compound acts as one of the components. Isocyanate-based multicomponent reactions are powerful tools for the rapid construction of complex heterocyclic scaffolds. nih.gov By carefully designing the other reaction partners, it may be possible to construct spirocyclic ureas or other related heterocyclic systems in a single synthetic step.

Development of Innovative Chemical Reagents and Catalysts

The unique structural attributes of this compound, namely the strained four-membered ring coupled with a reactive isocyanate group, present intriguing possibilities for the development of novel chemical reagents and catalysts. While specific applications of this compound in catalysis are not yet extensively documented in publicly available literature, its chemical nature allows for logical extrapolation into several areas of interest in organic synthesis and materials science.

The primary route to harnessing this compound as a building block for new reagents and catalysts involves the derivatization of its highly electrophilic isocyanate functional group. The isocyanate can react with a wide array of nucleophiles to introduce the 1-methylcyclobutyl moiety onto other molecules, thereby creating structurally novel compounds with potential catalytic activity.

Synthesis of Chiral Ligands and Organocatalysts:

A significant area of modern chemical research is the development of asymmetric catalysts for enantioselective synthesis. The 1-methylcyclobutane scaffold, being a rigid and sterically defined three-dimensional structure, can be exploited in the design of chiral ligands for transition metal catalysis or as a core for purely organic catalysts.

For instance, reaction of this compound with a chiral amine or alcohol would yield a chiral urea or carbamate, respectively. These products, bearing a stereocenter, could be investigated as ligands for a variety of metal-catalyzed reactions, such as hydrogenations, cross-coupling reactions, or cyclopropanations. The steric bulk of the 1-methylcyclobutyl group could play a crucial role in influencing the stereochemical outcome of these reactions.

A hypothetical reaction scheme for the synthesis of a chiral urea ligand is presented below:

Scheme 1: Synthesis of a Chiral Urea from this compound